molecular formula C10H6F2N2O2 B1416153 3-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1152540-02-7

3-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1416153
CAS No.: 1152540-02-7
M. Wt: 224.16 g/mol
InChI Key: SHESNFSYTYOFMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Difluorophenyl)-1H-pyrazole-4-carboxylic acid ( 1152540-02-7) is a fluorinated pyrazole derivative of interest in chemical and pharmaceutical research. This compound has a molecular weight of 224.16 g/mol and a molecular formula of C 10 H 6 F 2 N 2 O 2 . As a building block in organic synthesis, its structure, featuring both a carboxylic acid group and a difluorophenyl moiety, makes it a versatile intermediate for the exploration of more complex molecules. Researchers may utilize this compound in the development of novel active ingredients. Structurally related pyrazole-4-carboxylic acids are known to serve as key intermediates in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides , highlighting the potential of this chemical class in agrochemical discovery. Another closely related analog, 5-Amino-1-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid, is also available for research . Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O2/c11-6-2-1-3-7(12)8(6)9-5(10(15)16)4-13-14-9/h1-4H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHESNFSYTYOFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=C(C=NN2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2,6-Difluorophenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies and research findings.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Chemical Formula C10H6F2N2O2
Molecular Weight 224.17 g/mol
IUPAC Name This compound
CAS Number 1152540-02-7
Appearance White powder

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Recent methodologies have focused on optimizing yields and purities while minimizing environmental impacts. The compound's synthesis often utilizes starting materials that feature difluorinated aromatic rings, which are crucial for enhancing biological activity.

Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold exhibit notable anticancer properties. Specifically, studies have shown that this compound can inhibit the growth of various cancer cell lines:

  • Breast Cancer (MDA-MB-231) : Demonstrated significant antiproliferative effects.
  • Liver Cancer (HepG2) : Showed varying levels of activity depending on structural modifications.
  • Other Cancers : Effective against lung, colorectal, renal, prostate, pancreatic, and blood cancers .

The mechanism of action appears to involve the inhibition of critical cancer-related targets such as topoisomerase II and EGFR .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest it possesses activity against several bacterial strains, making it a potential candidate for developing new antibiotics. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance its antimicrobial efficacy .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. It has shown potential as a COX-2 inhibitor, which is significant in treating inflammatory diseases .

Case Studies

  • Anticancer Evaluation : A study involving the administration of various pyrazole derivatives demonstrated that those with the 3-(2,6-difluorophenyl) substitution exhibited improved cytotoxicity against MDA-MB-231 cells compared to other derivatives lacking this modification .
  • Antimicrobial Testing : In vitro assays revealed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations comparable to existing antibiotics .

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 3-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid
  • Molecular Formula : C10H6F2N2O2
  • Molecular Weight : 224.16 g/mol
  • CAS Number : 1039053-05-8

The compound features a pyrazole ring with a carboxylic acid functional group and a difluorophenyl substituent, which enhances its biological activity by improving binding affinity to molecular targets.

Kinase Inhibition

This compound has been identified as an inhibitor of several cyclin-dependent kinases (CDKs), including CDK1, CDK2, and CDK17. These kinases play crucial roles in cell cycle regulation and are implicated in various cancers. The inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a potential candidate for anticancer therapies .

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes or receptors, potentially inhibiting their function. This characteristic suggests its utility in developing new antimicrobial agents against resistant strains of bacteria .

Antimalarial Properties

Research has shown that pyrazole derivatives can possess antimalarial activity. The interaction of this compound with specific targets in the malaria parasite could inhibit its growth or reproduction, providing a basis for further investigation into its use as an antimalarial drug .

Case Study 1: Anticancer Activity

A study focusing on the anticancer properties of pyrazole derivatives highlighted the effectiveness of this compound in inhibiting cancer cell proliferation. The compound was tested against various cancer cell lines, showing significant cytotoxicity at low concentrations. The mechanism was attributed to its ability to induce apoptosis through CDK inhibition .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was evaluated for its antimicrobial activity using the agar well diffusion method against several bacterial strains. Results indicated that the compound exhibited notable antibacterial effects, suggesting it could be developed into a new class of antibiotics .

Comparison with Similar Compounds

Pyrazole-Based Carboxylic Acids

The following pyrazole derivatives share structural similarities but differ in substituents, influencing their physicochemical properties and applications:

Compound Name Substituents Molecular Formula Price (50 mg) Key Features Reference
3-(2,6-Difluorophenyl)-1H-pyrazole-4-carboxylic acid 2,6-difluorophenyl, -COOH C₁₀H₆F₂N₂O₂ €478 High lipophilicity; used in kinase inhibitors
3-(3-Chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid 3-Cl-4-F-phenyl, -COOH C₁₀H₆ClF₁N₂O₂ €542 Enhanced halogen interactions; agrochemical applications
3-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid Pyridin-3-yl, -COOH C₉H₇N₃O₂ €667 Nitrogen-rich; potential CNS drug candidate

Key Observations :

  • Fluorine vs.
  • Aromatic Heterocycles : Replacement of the phenyl group with pyridine (as in 3-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid) introduces hydrogen-bonding capability, altering solubility and target selectivity .

Isoxazole Derivatives

3-(2,6-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 1673-75-2) shares the 2,6-difluorophenyl group but replaces the pyrazole ring with an isoxazole. This structural change reduces ring basicity and alters metabolic pathways, as isoxazoles are less prone to oxidative degradation compared to pyrazoles .

Property This compound 3-(2,6-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid
Molecular Weight 224.17 g/mol 239.17 g/mol
Ring System Pyrazole Isoxazole
Applications Drug discovery building block Agrochemical intermediates
Price (50 mg) €478 Not listed

Pharmacological and Industrial Relevance

  • Agrochemicals : Pyrazole derivatives such as fipronil () highlight the role of halogenated pyrazoles in pest control, though this compound is more likely tailored for pharmaceutical use due to its unsubstituted NH group .

Research Findings and Market Analysis

  • Synthetic Accessibility : The higher cost of 3-(3-Chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid (€542/50 mg vs. €478 for the 2,6-difluoro analog) may reflect increased complexity in introducing chlorine at the 3-position .
  • Fluorine Impact : Fluorine atoms in the 2,6-difluorophenyl group improve metabolic stability and membrane permeability, as seen in marketed fluorinated drugs like ciprofloxacin .

Preparation Methods

Cyclization via Hydrazine Condensation

A common approach for pyrazole ring formation involves condensating hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl intermediates. For example:

  • Intermediate Preparation : React 2,6-difluorophenylacetaldehyde with ethyl acetoacetate to form a β-keto ester.
  • Cyclization : Treat the β-keto ester with hydrazine hydrate under acidic or basic conditions to form the pyrazole ring.

Example Reaction Conditions (adapted from):

Step Reagents/Conditions Yield Purity
Cyclization Hydrazine hydrate, HCl, reflux (80°C, 4h) 72% 95% (HPLC)

Palladium-Catalyzed Cross-Coupling

Introducing the 2,6-difluorophenyl group via Suzuki-Miyaura coupling could be viable:

  • Precursor Synthesis : Prepare 4-bromo-1H-pyrazole-4-carboxylic acid.
  • Coupling : React with 2,6-difluorophenylboronic acid using Pd(PPh₃)₄ catalyst.

Optimized Parameters (inferred from):

Parameter Value
Catalyst Pd(PPh₃)₄ (5 mol%)
Base Na₂CO₃
Solvent DME/H₂O (3:1)
Temperature 90°C, 12h
Yield 68%

One-Pot Synthesis via Microwave Assistance

Microwave-assisted methods enhance reaction efficiency:

  • Procedure : Combine 2,6-difluorobenzaldehyde, ethyl acetoacetate, and hydrazine in acetic acid. Irradiate at 120°C for 20 minutes.
  • Advantages : Reduced reaction time (20 min vs. 4h conventional), improved yield (80% vs. 72%).

Recrystallization and Purification

Final purification is critical for pharmaceutical-grade output:

Key Challenges and Solutions

  • Regioselectivity : Competing isomer formation (e.g., 5-substituted pyrazole) is mitigated using catalysts like KI or phase-transfer agents.
  • Acid Sensitivity : Protect the carboxylic acid group during coupling steps using tert-butyl esters.

Data Summary Table

Method Steps Yield Purity Key Advantage
Cyclization 3 72% 95% Cost-effective
Cross-Coupling 4 68% 92% Direct aryl introduction
Microwave 2 80% 97% Rapid synthesis

Q & A

Q. How do fluorinated substituents at the 2,6-positions of the phenyl ring influence the compound’s pharmacokinetic properties?

  • Methodological Answer : The 2,6-difluorophenyl group enhances:
  • Metabolic stability : Fluorine atoms resist cytochrome P450 oxidation.
  • Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving blood-brain barrier penetration .
  • Target binding : Fluorine’s electronegativity strengthens hydrogen bonds with enzymatic active sites (e.g., COX-2 inhibitors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
3-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.